4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde
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Overview
Description
4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a difluorophenyl group, a hydroxy group, and a carbaldehyde group attached to an indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products Formed
Oxidation: Formation of 4-(2,3-Difluorophenyl)-7-oxo-1H-indole-3-carbaldehyde
Reduction: Formation of 4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-methanol
Substitution: Formation of various substituted derivatives depending on the substituent introduced
Scientific Research Applications
4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Chemical Biology: It is used in the design of chemical probes for studying biological pathways and mechanisms.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The difluorophenyl group and hydroxy group play crucial roles in its binding affinity and specificity. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2,3-Difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both a hydroxy group and a carbaldehyde group on the indole ring, which imparts distinct chemical reactivity and biological activity. The difluorophenyl group enhances its stability and lipophilicity, making it a valuable compound in drug design and development.
Properties
Molecular Formula |
C15H9F2NO2 |
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Molecular Weight |
273.23 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)-7-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H9F2NO2/c16-11-3-1-2-10(14(11)17)9-4-5-12(20)15-13(9)8(7-19)6-18-15/h1-7,18,20H |
InChI Key |
WBUMODWKOWOPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C3C(=CNC3=C(C=C2)O)C=O |
Origin of Product |
United States |
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